molecular formula C10H12O4 B562363 Methyl 3,4-Dimethoxy[7-13C]-benzoate CAS No. 1189921-34-3

Methyl 3,4-Dimethoxy[7-13C]-benzoate

Cat. No.: B562363
CAS No.: 1189921-34-3
M. Wt: 197.194
InChI Key: BIGQPYZPEWAPBG-DETAZLGJSA-N
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Description

Methyl 3,4-Dimethoxy[7-13C]-benzoate: is a labeled organic compound used primarily in scientific research. The compound features a carbon-13 isotope at the 7th position, making it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of methoxy groups at the 3rd and 4th positions enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-Dimethoxy[7-13C]-benzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The carbon-13 isotope is introduced through the use of labeled methanol or benzoic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-Dimethoxy[7-13C]-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3,4-Dimethoxy[7-13C]-benzoate is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism by which Methyl 3,4-Dimethoxy[7-13C]-benzoate exerts its effects is primarily through its interaction with molecular targets in NMR studies. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This helps in elucidating the structure, dynamics, and reactivity of various molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 3,4-Dimethoxy[7-13C]-benzoate is unique due to the presence of the carbon-13 isotope, which significantly enhances its utility in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for precise tracking and analysis of molecular interactions, making it invaluable in scientific research .

Properties

IUPAC Name

methyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGQPYZPEWAPBG-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[13C](=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662100
Record name Methyl 3,4-dimethoxy(alpha-~13~C)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189921-34-3
Record name Methyl 3,4-dimethoxy(alpha-~13~C)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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